![molecular formula C11H20N2O B14777617 Dimethyl[4-(piperidin-4-yloxy)but-2-yn-1-yl]amine](/img/structure/B14777617.png)
Dimethyl[4-(piperidin-4-yloxy)but-2-yn-1-yl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyn-1-amine, N,N-dimethyl-4-(4-piperidinyloxy)- is a chemical compound with the molecular formula C10H19N3O. It is characterized by the presence of a butynyl group, an amine group, and a piperidinyloxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-amine, N,N-dimethyl-4-(4-piperidinyloxy)- typically involves the reaction of 2-butyn-1-amine with N,N-dimethyl-4-(4-piperidinyloxy)chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Butyn-1-amine, N,N-dimethyl-4-(4-piperidinyloxy)- may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyn-1-amine, N,N-dimethyl-4-(4-piperidinyloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, nucleophiles; reactions are often conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butyn-1-amine, N,N-dimethyl-4-(4-piperidinyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Butyn-1-amine, N,N-dimethyl-4-(4-piperidinyloxy)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Dimethyl-4-(10H-phenothiazin-10-yl)-2-butyn-1-amine
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Butyn-1-amine,4-methoxy-N,N-dimethyl-
Uniqueness
2-Butyn-1-amine, N,N-dimethyl-4-(4-piperidinyloxy)- is unique due to the presence of the piperidinyloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
Eigenschaften
Molekularformel |
C11H20N2O |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
N,N-dimethyl-4-piperidin-4-yloxybut-2-yn-1-amine |
InChI |
InChI=1S/C11H20N2O/c1-13(2)9-3-4-10-14-11-5-7-12-8-6-11/h11-12H,5-10H2,1-2H3 |
InChI-Schlüssel |
GSGTWURJBOEUAU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC#CCOC1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


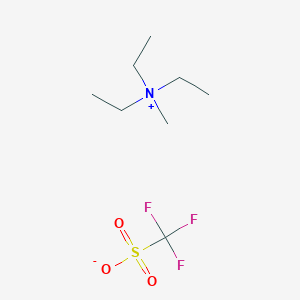


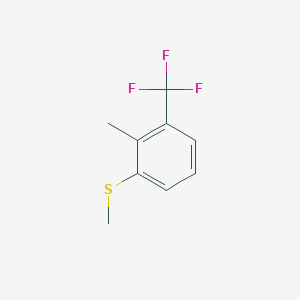
![3-[2-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14777549.png)
![methyl 4-[4-(4-methoxycarbonylphenyl)-2,5-dipropoxyphenyl]benzoate](/img/structure/B14777553.png)
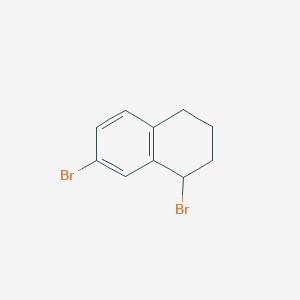
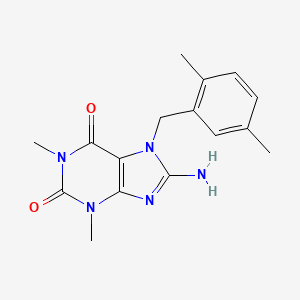
![benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate](/img/structure/B14777581.png)
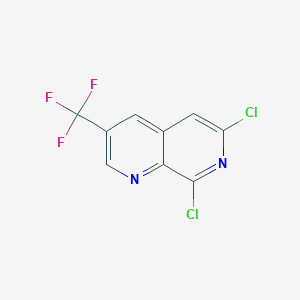

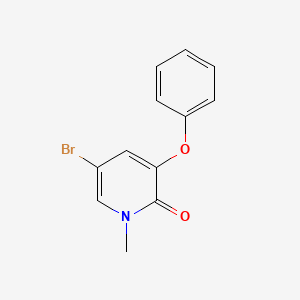
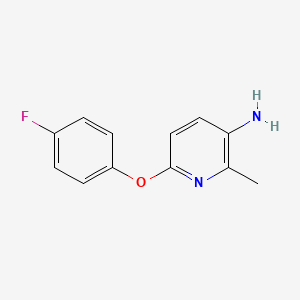
![3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777614.png)
